molecular formula C10H11NO2S B1438351 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one CAS No. 1095660-34-6

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one

Cat. No. B1438351
CAS RN: 1095660-34-6
M. Wt: 209.27 g/mol
InChI Key: IUNQHPVNIWPLRL-UHFFFAOYSA-N
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Description

The compound “3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one” does not have a detailed description available in the sources I searched .

Scientific Research Applications

Antioxidant and Antibacterial Properties

Compounds structurally related to "3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one" have been synthesized and evaluated for their antioxidant and antibacterial activities. For example, derivatives of thiadiazaphosphol-2-ones, synthesized through the condensation of similar starting materials, exhibited potent in vitro antioxidant activity and significant antibacterial properties (Balakrishna et al., 2008).

Asymmetric Synthesis

Asymmetric synthesis of related dihydrofuran compounds has been reported, showcasing the utility of such structures in selective inactivation of biological targets. The asymmetric synthesis of cis-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one, for instance, was achieved by applying a novel synthetic method, highlighting the compound's potential in medicinal chemistry (Kim, Lee, & Ha, 2018).

Crystal Structure Analysis

The crystal structure analysis of molecules containing the dihydrofuran unit and similar functional groups provides valuable insights into their molecular geometry, essential for designing compounds with desired physical and chemical properties. For example, the study of the crystal structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate aids in understanding the intermolecular interactions crucial for biological activity (Ünver & Tanak, 2018).

Electrochemical Studies

Cryo-electrochemistry in tetrahydrofuran (THF) has been applied to study the electrochemical reduction of phenyl thioethers, which are structurally related to the compound . These studies can offer insights into reaction mechanisms and the electronic properties of such compounds, which are relevant for their application in electronic materials and sensors (Paddon et al., 2006).

Synthesis of Heterocycles

The development of methods for the synthesis of heterocyclic compounds, including furans and thiophenes, from precursors similar to "3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one" is an area of active research. These heterocycles are key structures in many pharmaceuticals and agrochemicals, demonstrating the compound's relevance in the synthesis of biologically active molecules (Ishikawa et al., 2015).

properties

IUPAC Name

3-(4-aminophenyl)sulfanyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(9)12/h1-4,9H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNQHPVNIWPLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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